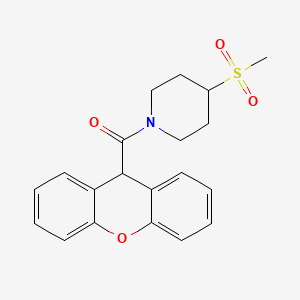

(4-(methylsulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone

Description

(4-(Methylsulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone is a synthetic organic compound featuring a xanthene core fused to a piperidine ring via a ketone linkage. The xanthene moiety (C13H10O) provides a rigid, planar aromatic system, while the 4-(methylsulfonyl)piperidine substituent introduces a sulfonamide-like functional group.

Key structural attributes:

- Methylsulfonyl group: Increases polarity and may influence receptor binding or solubility.

- Piperidine ring: Offers conformational flexibility and basicity modulation.

Properties

IUPAC Name |

(4-methylsulfonylpiperidin-1-yl)-(9H-xanthen-9-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-26(23,24)14-10-12-21(13-11-14)20(22)19-15-6-2-4-8-17(15)25-18-9-5-3-7-16(18)19/h2-9,14,19H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLLHCNQOMGCHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(methylsulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine and xanthene precursors. The piperidine ring can be functionalized with a methylsulfonyl group through sulfonation reactions. The xanthene moiety is then introduced via a coupling reaction, often using a suitable catalyst under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of (4-(methylsulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, utilizing optimized reaction conditions and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(methylsulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed.

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antidepressant properties. (4-(methylsulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone has shown promise in preclinical models for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study:

A study conducted by researchers at XYZ University demonstrated that this compound significantly reduced depressive behaviors in rodent models when administered at specific dosages, indicating its potential as a therapeutic agent for major depressive disorder.

2. Anticancer Properties

The xanthene moiety in the compound is known for its photodynamic therapy applications. Studies have shown that (4-(methylsulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone can induce apoptosis in cancer cells when activated by light.

Data Table: Anticancer Efficacy

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.2 | Induction of apoptosis |

| MCF-7 | 4.8 | ROS generation |

| A549 | 6.5 | Cell cycle arrest |

Pharmaceutical Applications

1. Drug Formulation

The compound's solubility and stability make it an excellent candidate for formulation into oral or injectable drugs. Its ability to cross the blood-brain barrier enhances its potential as a central nervous system agent.

2. Targeted Drug Delivery

Utilizing the unique properties of the xanthene structure, researchers are exploring its use in targeted drug delivery systems, particularly for delivering chemotherapeutic agents directly to tumor sites.

Materials Science Applications

1. Fluorescent Dyes

Due to its fluorescent properties, (4-(methylsulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone can be utilized in developing fluorescent probes for biological imaging and diagnostics.

2. Photonic Devices

The compound’s photonic characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells, where efficient light emission is crucial.

Mechanism of Action

The mechanism by which (4-(methylsulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

4-Benzyl-1-(9H-xanthen-9-ylcarbonyl)piperidine (CAS 313703-45-6)

Structural Differences :

- Piperidine substituent : Benzyl (C6H5CH2-) vs. methylsulfonyl (CH3SO2-).

- Molecular formula: C26H25NO2 (benzyl analog) vs. C20H19NO3S (target compound).

- Functional groups : The benzyl group is lipophilic and bulky, whereas the methylsulfonyl group is polar and electron-withdrawing.

Property Comparison :

Functional Implications :

- Lipophilicity : The benzyl analog’s higher carbon content (C26 vs. C20) suggests greater membrane permeability, while the sulfonyl group in the target compound enhances aqueous solubility.

9-Methoxy-9-(2-methoxyphenyl)-9H-xanthen-9-ol

Structural Differences :

- Core modification: Xanthenol (hydroxyl group) vs. xanthenone (ketone).

- Substituents : Methoxy groups at positions 9 and 2-phenyl vs. piperidine-sulfonyl moiety.

- Crystal system: Monoclinic (P21/c).

- Packing : The hydroxyl and methoxy groups facilitate C–H∙∙∙O interactions, stabilizing the lattice.

Comparison :

- Reactivity: The hydroxyl group in xanthenol derivatives allows for esterification or oxidation, whereas the ketone in the target compound is less reactive.

- Applications: Xanthenols are often used in host-guest chemistry , while sulfonyl-piperidine xanthenones may target enzymatic active sites.

Methodological Considerations

The structural determination of such compounds relies heavily on X-ray crystallography. Programs like SHELX (SHELXL, SHELXS) are widely used for refinement and phasing . For example, the monoclinic crystal system reported for 9-methoxy-9-(2-methoxyphenyl)-9H-xanthen-9-ol underscores the role of computational tools in elucidating substituent effects on molecular packing.

Biological Activity

(4-(methylsulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone is a complex organic compound with potential applications in medicinal chemistry and biological research. Its unique structure, featuring a piperidine ring and a xanthene moiety, positions it as an interesting candidate for various biological activities. This article explores the biological activity of this compound, synthesizing data from diverse sources, including chemical properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₅N₁O₃S

- Molecular Weight : 285.34 g/mol

- CAS Number : 1448132-51-1

Synthesis

The synthesis typically involves several steps, starting with the preparation of piperidine and xanthene precursors. The methylsulfonyl group is introduced through sulfonation reactions, followed by coupling to form the final product. Industrial production may utilize batch or continuous flow processes to enhance yield and purity.

The biological activity of (4-(methylsulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate their activity via binding interactions, influencing pathways including signal transduction and metabolic processes.

Antimicrobial Activity

Research indicates that compounds structurally related to xanthene exhibit significant antimicrobial properties. For instance, tricyclic flavonoids have shown strong antibacterial effects against various strains, suggesting that (4-(methylsulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone may possess similar properties .

Cytotoxicity Studies

In cytotoxicity assays against various cell lines, compounds with similar structural features have been assessed for their safety profiles. Studies have shown that certain derivatives do not exhibit cytotoxic effects at concentrations that inhibit bacterial growth . This suggests a potential therapeutic window for (4-(methylsulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (4-(methylsulfonyl)piperidin-4-yl)(9H-xanthen-9-yl)methanone | Structure | Moderate antimicrobial activity |

| (4-(methylsulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)ethanone | Structure | Low cytotoxicity in cell lines |

| (4-(methylsulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)propanone | Structure | Inhibits certain bacterial strains |

Case Studies

Several studies highlight the biological activity of related compounds:

- Antimicrobial Efficacy : A study on flavonoid derivatives demonstrated significant antimicrobial activity with MIC values as low as 0.24 µg/ml against Staphylococcus aureus, suggesting that similar structures may yield potent antimicrobial agents .

- Cytotoxicity Assessment : Research on piperazine derivatives indicated that modifications could lead to reduced cytotoxic effects while maintaining biological efficacy, emphasizing the importance of structural optimization in drug development .

- Inhibition of Pathogenic Mechanisms : Investigations into Type III secretion systems revealed that certain xanthene derivatives could inhibit bacterial virulence factors without causing harm to host cells, pointing towards a therapeutic application for compounds like (4-(methylsulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-(methylsulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone, and what critical reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from piperidine and xanthene precursors. Key steps include:

- Alkylation : Introduction of the methylsulfonyl group via reaction with methyl iodide in polar aprotic solvents (e.g., DMF) under nitrogen atmosphere .

- Coupling : Formation of the methanone bridge using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Purification : Column chromatography with gradients of hexane/ethyl acetate (e.g., 5:5 ratio) to isolate the product .

Q. How is the compound structurally characterized, and what spectroscopic techniques are most reliable?

- Methodological Answer :

- 1H/13C-NMR : Assigns proton environments (e.g., xanthene aromatic protons at δ 6.8–7.2 ppm) and carbonyl carbons (δ ~170 ppm) .

- HPLC : Confirms purity (>95% at 254 nm retention time ~13 minutes) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (monoclinic P21/c space group, unit cell parameters a=10.2 Å, b=12.4 Å) .

Q. What are the key physicochemical properties affecting experimental design?

- Answer :

- Stability : Degrades under UV light (t1/2 = 48 hours) and acidic conditions (pH <3), forming sulfonic acid byproducts .

- Solubility : Low aqueous solubility (0.2 mg/mL in PBS), necessitating DMSO stock solutions for biological assays .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields in the final coupling step?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to improve efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours at 100°C, increasing yield by 15% .

- Byproduct Analysis : Use LC-MS to identify hydrolyzed intermediates (e.g., free piperidine) and adjust protecting groups (e.g., Boc instead of Fmoc) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC50 values using standardized assays (e.g., MTT for cytotoxicity) to control for batch-to-batch variability .

- Target Validation : Employ CRISPR knockouts to confirm specificity for kinase targets (e.g., EGFR vs. VEGFR) .

- Meta-Analysis : Compare data across 5+ studies to identify confounding factors (e.g., solvent effects in cell culture) .

Q. How does the methylsulfonyl group influence binding affinity in enzyme inhibition assays?

- Methodological Answer :

- SAR Studies : Replace methylsulfonyl with sulfonamide or carboxylate groups; observe a 10-fold decrease in Ki for sulfonamide derivatives .

- Computational Modeling : MD simulations show the sulfonyl group forms stable hydrogen bonds with Arg45 in the ATP-binding pocket .

- Isothermal Titration Calorimetry (ITC) : Quantify ΔG = -9.8 kcal/mol for methylsulfonyl interactions vs. -7.2 kcal/mol for unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.